molecular formula C11H10Cl3NO4S B2887998 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid CAS No. 251097-12-8

1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid

Cat. No.: B2887998
CAS No.: 251097-12-8
M. Wt: 358.61
InChI Key: WAAHPRDFNUTCLD-UHFFFAOYSA-N
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Description

1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid is a complex organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring, a trichlorophenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The trichlorophenyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reagent reacts with the pyrrolidine derivative under controlled conditions. The carboxylic acid group is then introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the sulfonyl or carboxylic acid groups are replaced by other functional groups.

Scientific Research Applications

1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: The compound may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

  • 1-[(2,4,5-Trichlorophenyl)sulfonyl]-2-pyrrolidinecarboxylic acid can be compared to other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.

  • Uniqueness: Unlike some similar compounds, this compound features a pyrrolidine ring, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO4S/c12-6-4-8(14)10(5-7(6)13)20(18,19)15-3-1-2-9(15)11(16)17/h4-5,9H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAHPRDFNUTCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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